Beta-Aspartame - 22839-61-8

Beta-Aspartame

Catalog Number: EVT-300491
CAS Number: 22839-61-8
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-Aspartame is a variant of Aspartame, an artificial sweetener widely used in various food and beverage products . It has the molecular formula C14H18N2O5 .


Synthesis Analysis

A novel industrial aspartame production route involves the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase . The route also involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .


Molecular Structure Analysis

The molecular weight of Beta-Aspartame is 294.30 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [ (2 S )-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid . The InChI is InChI=1S/C14H18N2O5/c1-21-14 (20)11 (7-9-5-3-2-4-6-9)16-12 (17)8-10 (15)13 (18)19/h2-6,10-11H,7-8,15H2,1H3, (H,16,17) (H,18,19)/t10-,11-/m0/s1 .


Chemical Reactions Analysis

The synthesis of Beta-Aspartame involves enzymatic and chemical reactions. The enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase is followed by the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .

Future Directions
  • Clarifying Health Effects: Despite numerous studies, the long-term health consequences of aspartame consumption remain a subject of ongoing debate. Future research should focus on conducting well-designed, large-scale, long-term studies to address these uncertainties comprehensively. [, ]

  • Understanding Individual Variability: Emerging evidence suggests that individual responses to aspartame may vary based on factors such as genetics, gut microbiota composition, and overall diet. Further research is needed to elucidate these individual differences and their implications for health. []

  • Exploring Alternatives: Given the ongoing debate surrounding aspartame’s safety, research into alternative low-calorie sweeteners with improved safety profiles is crucial. []

  • Investigating Potential Therapeutic Applications: Studies exploring aspartame’s potential in areas such as corrosion inhibition warrant further investigation. []

Aspartame

Compound Description: Aspartame is an artificial sweetener commonly used in food and beverages. It is approximately 180-200 times sweeter than sucrose []. While it is frequently used as a sugar substitute, its safety and potential health effects are the subject of ongoing research [].

Relevance: Beta-aspartame is a structural isomer of aspartame, meaning they share the same chemical formula (C14H18N2O5) but differ in the arrangement of atoms in space. Specifically, the methyl ester group is attached to the beta-carbon of the aspartic acid residue in beta-aspartame, while it is attached to the alpha-carbon in aspartame [].

Compound Description: Neotame is another artificial sweetener that is structurally related to aspartame. It is significantly sweeter than aspartame (approximately 7000-13000 times sweeter than sucrose) and exhibits enhanced stability [].

Relevance: Neotame is a derivative of aspartame, sharing a similar core structure but with an additional N-substituted 3,3-dimethylbutyl group []. This modification contributes to its increased sweetness and stability compared to aspartame and, by extension, beta-aspartame.

N-Formyl-L-α-Aspartyl-L-Phenylalanine Methyl Ester

Compound Description: This compound is a synthetic intermediate in the production of aspartame [].

Relevance: This compound is directly involved in the synthesis of aspartame. During aspartame production, a mixture containing both the alpha and beta isomers of N-formyl-L-α-aspartyl-L-phenylalanine methyl ester is produced. A deformylation method is then employed to specifically isolate and convert the alpha isomer into aspartame []. Beta-aspartame could potentially arise as a byproduct during this process if not properly controlled.

L-Aspartic Acid Dimethyl Ester

Compound Description: This compound serves as a starting material in an alternative enzymatic production method for aspartame [].

Relevance: This compound, along with L-phenylalanine, is used in an enzymatic reaction catalyzed by α-amino acid ester acyl transferase to produce α-L-aspartyl-L-phenylalanine β-methyl ester [], the same intermediate also generated during traditional aspartame synthesis, further demonstrating the close relationship between the production of aspartame and its beta isomer.

Phenylalanine

Compound Description: Phenylalanine is an essential amino acid and a common constituent of proteins. It is also a metabolite of aspartame, produced during its digestion in the human body [, ].

Relevance: Phenylalanine makes up a significant portion of the aspartame molecule, and consequently, beta-aspartame as well [, ]. This shared structural element links the two compounds and highlights a potential concern for individuals with phenylketonuria, a genetic disorder characterized by the inability to properly metabolize phenylalanine [].

Aspartic Acid

Compound Description: Aspartic acid is a non-essential amino acid found in various proteins. Like phenylalanine, it is also a metabolite produced during the breakdown of aspartame in the body [, ].

Relevance: Similar to phenylalanine, aspartic acid is a major building block of both aspartame and beta-aspartame [, ]. The presence of aspartic acid in both molecules further underscores their close structural relationship.

Methanol

Compound Description: Methanol is a simple alcohol and a byproduct of aspartame metabolism in the body [, ].

Relevance: Aspartame and, by extension, beta-aspartame, release methanol upon digestion [, ]. While the amount of methanol produced from typical aspartame consumption is generally considered safe, it is still a point of concern for some individuals, particularly those with pre-existing health conditions.

Overview

Beta-Aspartame, commonly referred to simply as aspartame, is a low-calorie artificial sweetener used extensively in food and beverage products. It is synthesized from two amino acids: L-phenylalanine and L-aspartic acid. This compound is classified as a dipeptide methyl ester and is recognized for its sweetness, which is approximately 200 times sweeter than sucrose.

Source

Aspartame is derived from natural sources, specifically the amino acids L-phenylalanine and L-aspartic acid, both of which are found in various protein-containing foods. The synthesis of aspartame typically involves chemical processes that convert these amino acids into the sweetener.

Classification

Aspartame falls under the category of non-nutritive sweeteners and is classified as a food additive. Its E number is E951, which indicates its approval for use in food products across many countries.

Synthesis Analysis

Methods

Aspartame can be synthesized using several methods, primarily through chemical synthesis or enzymatic processes. One notable method involves the reaction of N-protected L-aspartic anhydride with L-phenylalanine methyl ester. This process can be optimized by varying reaction conditions such as temperature, pH, and the presence of solvents.

Technical Details

The synthesis process may utilize various organic acids as catalysts, including formic acid or m-chlorobenzoic acid. Reaction temperatures typically range from 10°C to the boiling point of the mixture, with reaction times varying from 2 to 40 hours. The final product is often purified by precipitation methods, where aspartame crystallizes out of solution and can be collected through filtration .

Molecular Structure Analysis

Structure

The molecular formula of aspartame is C₁₄H₁₈N₂O₅, and it has a molecular weight of approximately 294.3 g/mol. The structure consists of two amino acid residues linked by a peptide bond with a methyl ester group attached to the carboxylic acid of L-aspartic acid.

Data

The structural representation shows that aspartame contains one chiral center at the phenylalanine residue, leading to potential stereoisomerism. The compound's three-dimensional configuration plays a crucial role in its sweetness perception by human taste receptors.

Chemical Reactions Analysis

Reactions

Aspartame undergoes hydrolysis in the gastrointestinal tract, where it breaks down into its constituent amino acids: L-phenylalanine, L-aspartic acid, and methanol. This reaction is facilitated by digestive enzymes such as esterase and peptidases.

Technical Details

The metabolic pathway involves the conversion of methanol into formaldehyde and then to formic acid in the liver. While these metabolites can be toxic at high concentrations, they are generally present in safe amounts when aspartame is consumed within recommended limits .

Mechanism of Action

Process

The sweetness of aspartame arises from its interaction with taste receptors on the tongue. When consumed, aspartame is hydrolyzed into its constituent amino acids, which are absorbed into the bloodstream. The sweet taste is primarily attributed to L-phenylalanine's structure interacting with specific receptors.

Data

Research indicates that the sweetness perception can vary based on individual genetic differences in taste receptor sensitivity. Furthermore, studies have shown that excessive consumption may lead to adverse effects due to elevated levels of its metabolites .

Physical and Chemical Properties Analysis

Physical Properties

Aspartame appears as a white crystalline powder with a slightly sweet taste. It has a melting point around 246°C and is soluble in water but insoluble in organic solvents like ethanol.

Chemical Properties

  • Molecular Weight: 294.3 g/mol
  • Solubility: Soluble in water; insoluble in organic solvents
  • pH: Typically between 4.5 and 6.0 in solution
  • Stability: Sensitive to heat and can degrade at high temperatures or prolonged exposure to moisture .
Applications

Scientific Uses

Aspartame is widely used in the food industry as a sugar substitute in diet beverages, low-calorie foods, and various confectionery products. Additionally, it serves research purposes in studies related to metabolism and taste perception due to its unique properties compared to other sweeteners.

Properties

CAS Number

22839-61-8

Product Name

Beta-Aspartame

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1

InChI Key

SHHIPKDJQYIJJF-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N

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